molecular formula C19H24N2O4 B2925897 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(4-methoxyphenyl)urea CAS No. 1788769-45-8

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(4-methoxyphenyl)urea

Cat. No.: B2925897
CAS No.: 1788769-45-8
M. Wt: 344.411
InChI Key: KUIMDDJPDIAATC-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(4-methoxyphenyl)urea (CAS 1788769-45-8) is a synthetic urea derivative of interest in chemical and pharmaceutical research . Its molecular structure incorporates a 4-methoxyphenyl group and a unique side chain featuring a p-tolyl (4-methylphenyl) group and a 2-hydroxyethoxy moiety . This specific architecture, particularly the hydroxyethoxy group, is designed to enhance the compound's aqueous solubility, improving its suitability for various experimental assays and formulations . The presence of the urea functional group is a key structural motif often associated with biological activity, as it can engage in multiple hydrogen-bonding interactions with biological targets . Urea derivatives are frequently investigated for their potential as kinase inhibitors, which are relevant in the study of various disease pathways . Furthermore, structurally related urea compounds have been identified as potent inhibitors of enzymes like tyrosinase, suggesting potential applications in dermatological research and the study of melanin production . Researchers can utilize this well-characterized compound as a valuable intermediate or building block in medicinal chemistry, for probing structure-activity relationships, or in the development of novel therapeutic agents. This product is strictly For Research Use Only.

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-14-3-5-15(6-4-14)18(25-12-11-22)13-20-19(23)21-16-7-9-17(24-2)10-8-16/h3-10,18,22H,11-13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIMDDJPDIAATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)OC)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(4-methoxyphenyl)urea, a compound belonging to the urea class, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure includes hydroxyethoxy and tolyl groups attached to a urea moiety, which is crucial for its biological interactions. The chemical formula is C19H24N2O3C_{19}H_{24}N_{2}O_{3}, with a molecular weight of approximately 328.41 g/mol.

Structural Formula

InChI 1S C19H24N2O3 c1 14 6 8 16 9 7 14 18 24 11 10 22 13 20 19 23 21 17 5 3 4 15 2 12 17 h3 9 12 18 22H 10 11 13H2 1 2H3 H2 20 21 23 \text{InChI 1S C19H24N2O3 c1 14 6 8 16 9 7 14 18 24 11 10 22 13 20 19 23 21 17 5 3 4 15 2 12 17 h3 9 12 18 22H 10 11 13H2 1 2H3 H2 20 21 23 }

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The hydroxyethoxy group enhances binding to biological macromolecules.
  • Hydrogen Bonding : The urea moiety can form hydrogen bonds with target proteins, modulating enzyme or receptor activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus spp.62.5 - 125 μMDisruption of nucleic acid synthesis
MRSAMBIC 62.216 - 124.432 μg/mLModerate-to-good antibiofilm activity

The compound's bactericidal action has been linked to its ability to inhibit biofilm formation, particularly in resistant strains like MRSA .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effects on various cancer cell lines:

Cell Line IC50 (μM) Effect
HeLa (cervical cancer)10 - 20Induces apoptosis and inhibits proliferation
MCF-7 (breast cancer)15 - 30Cell cycle arrest in the G1 phase

The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

A series of case studies have highlighted the effectiveness of this compound in both antimicrobial and anticancer applications:

  • Antimicrobial Efficacy Study : A study published in MDPI demonstrated that derivatives similar to this compound showed promising results against biofilm-forming bacteria, outperforming standard antibiotics like ciprofloxacin in certain tests .
  • Anticancer Research : In vitro studies on HeLa and MCF-7 cells indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis via mitochondrial pathways.

Comparative Analysis with Similar Compounds

The unique arrangement of functional groups in this compound distinguishes it from similar compounds:

Compound Name Structural Differences Biological Activity
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(p-tolyl)ureaDifferent substitution on the aromatic ringReduced antimicrobial activity
1-(2-(2-Hydroxyethoxy)-2-(m-tolyl)ethyl)-3-(m-tolyl)ureaVariations in hydroxyethoxy positioningSimilar anticancer properties

These comparisons illustrate how slight modifications can significantly affect biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Urea Derivatives

Compound Name Substituent Features Molecular Weight Key Structural Differences Reference ID
1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea 2-Hydroxyethyl linker with phenyl and 4-methoxyphenyl ~314.3 Lacks hydroxyethoxy group; phenyl instead of p-tolyl
1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea Pyrrole-2-carbonyl group attached to phenyl ring ~363.4 Aromatic acyl group replaces hydroxyethoxy-p-tolyl
1-(4-Ethoxyphenyl)-3-(tert-butyl)urea Ethoxyphenyl and tert-butyl groups 236.3 Simpler structure; no ethyl linker or hydroxy group
1-(2-((1,2-Dimethylindol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea Indole sulfonyl and 4-methoxyphenethyl groups 429.5 Bulky sulfonyl-indole substituent
1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenethyl)urea Naphthyl-hydroxyethyl and 4-methoxyphenethyl 364.4 Larger naphthyl group vs. p-tolyl

Key Observations :

  • Hydrophilicity : The hydroxyethoxy group in the target compound likely improves aqueous solubility compared to analogs with purely aromatic or alkyl substituents (e.g., tert-butyl in or phenyl in ).
  • Aromatic Diversity : The p-tolyl group (methyl-substituted phenyl) offers steric and electronic differences compared to unsubstituted phenyl () or naphthyl (), which may influence receptor binding.
  • Synthetic Complexity : The target compound’s bifunctional ethyl chain requires precise regiochemical control during synthesis, similar to carbamate-intermediate strategies used for pyrrole-carbonyl analogs ().

Key Observations :

  • Challenges : Introducing the hydroxyethoxy-p-tolyl group may require protecting-group strategies to prevent side reactions, as seen in pyrrole-carbonyl analogs .

Pharmacological and Physicochemical Properties

Table 3: Functional Comparisons

Compound Name Biological Activity/Property Notes Reference ID
SKF-96365 (imidazole-based TRPC inhibitor) TRPC channel inhibition Contains 4-methoxyphenyl groups; highlights urea’s role in targeting
1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea Anticancer potential (diaryl urea scaffold) Urea derivatives are privileged in kinase inhibition
1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenethyl)urea Structural similarity to neuroactive compounds Aligns with CNS-targeting indole derivatives

Key Observations :

  • TRPC Modulation : The 4-methoxyphenyl group in SKF-96365 () suggests the target compound may interact with ion channels, though experimental validation is needed.
  • Solubility vs. Bioactivity : The hydroxyethoxy group may enhance bioavailability compared to more lipophilic analogs (e.g., naphthyl derivatives ), but could reduce membrane permeability.

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